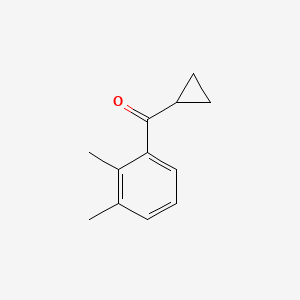

Cyclopropyl 2,3-dimethylphenyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(2,3-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-4-3-5-11(9(8)2)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQRUCGHEKKBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628054 | |

| Record name | Cyclopropyl(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-00-6 | |

| Record name | Cyclopropyl(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of Cyclopropyl 2,3 Dimethylphenyl Ketone

Quantum Chemical Approaches

Quantum chemical calculations have proven to be an invaluable tool in characterizing the fundamental properties of cyclopropyl (B3062369) 2,3-dimethylphenyl ketone. These methods, ranging from Density Functional Theory for ground state properties to more advanced techniques for excited states and complex electronic structures, offer deep insights into the molecule's behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has been widely utilized to investigate the ground state properties of cyclopropyl aromatic ketones, including analogs of cyclopropyl 2,3-dimethylphenyl ketone. These calculations are crucial for determining optimized geometries, vibrational frequencies, and electronic properties, which govern the molecule's stability and reactivity.

Computational studies on related ortho-substituted phenyl cyclopropyl ketones have revealed that the presence of methyl groups on the phenyl ring significantly influences the molecule's conformation and electronic structure. The steric hindrance introduced by the ortho-methyl group, as would be present in the 2,3-dimethylphenyl derivative, is expected to induce a "pre-twisted" conformation of the phenyl ring relative to the carbonyl group. This twisting helps to alleviate steric strain between the methyl group and the carbonyl moiety. This pre-twisted nature has been shown to have a profound impact on the reactivity of such compounds, for instance, by facilitating certain reaction pathways that require specific geometric arrangements. nih.govacs.org

DFT calculations have also been instrumental in understanding the electronic effects of the substituents. The interplay between the electron-donating nature of the methyl groups and the conjugative ability of the cyclopropyl and phenyl rings with the ketone function can be quantitatively assessed through methods like Natural Bond Orbital (NBO) analysis. These analyses provide insights into charge distribution and orbital interactions within the molecule.

High-Level Ab Initio and Multiconfigurational Perturbation Theory Methods

While DFT is a powerful tool for ground state properties, more accurate and computationally intensive methods are often required for a precise description of excited states, reaction barriers, and systems with significant electron correlation. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, as well as multiconfigurational methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), provide a more rigorous treatment of electron correlation.

Molecular Conformation and Stereoelectronic Analysis

The three-dimensional structure of this compound and the spatial arrangement of its functional groups are critical determinants of its chemical behavior. Computational methods have been employed to explore its conformational space, identify stable conformers, and analyze the electronic interactions that govern its geometry.

Conformational Landscape and Energy Minima

The conformational landscape of cyclopropyl ketones is typically characterized by the rotational orientation of the cyclopropyl and phenyl groups relative to the carbonyl moiety. For cyclopropyl aromatic ketones, two primary planar conformations are considered: the s-cis (or syn) and s-trans (or anti) conformers, where the double bond character of the carbonyl group and the plane of the cyclopropyl ring are eclipsed or nearly so.

Computational studies on various substituted cyclopropyl ketones have consistently shown that these two conformations correspond to energy minima on the potential energy surface. For this compound, the presence of the ortho-methyl group is expected to introduce significant steric interactions that would destabilize a perfectly planar arrangement. As a result, the phenyl ring is likely to be twisted out of the plane of the carbonyl group in both the s-cis and s-trans like conformers. This "pre-twisted" geometry is a key feature of ortho-substituted aryl ketones and has been computationally verified in analogous systems. nih.govacs.org The relative energies of these twisted conformers would be determined by a balance of steric repulsion and the extent of electronic conjugation between the phenyl ring, the carbonyl group, and the cyclopropyl ring.

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy |

|---|---|---|

| Twisted s-cis | ~30-60° | Lower |

| Twisted s-trans | ~120-150° | Higher |

Note: The values in this table are illustrative and based on computational studies of analogous ortho-substituted aryl cyclopropyl ketones. The exact values for this compound would require specific calculations.

Torsional Barriers and Steric Strain Analysis

The rotation around the single bonds connecting the cyclopropyl and phenyl groups to the carbonyl carbon is associated with specific energy barriers. These torsional barriers can be calculated computationally and provide insight into the flexibility of the molecule and the energetic cost of moving from one conformation to another.

For this compound, the rotation of the 2,3-dimethylphenyl group is expected to have a significant torsional barrier due to the steric clash between the ortho-methyl group and the carbonyl oxygen, as well as the cyclopropyl group. Computational analyses of related ortho-substituted systems indicate that this steric strain is a dominant factor in determining the preferred conformation and the magnitude of the rotational barrier. nih.gov The analysis of steric strain, often performed using energy decomposition methods within quantum chemical calculations, can quantify the repulsive interactions that lead to these conformational preferences.

Spin Density Distribution in Radical Intermediates

Cyclopropyl aromatic ketones can undergo one-electron reduction to form radical anion intermediates. The distribution of the unpaired electron in these radicals, known as the spin density, is crucial for understanding their subsequent reactivity. DFT calculations are particularly well-suited for modeling these open-shell species.

In the radical anion of a cyclopropyl aryl ketone, the spin density is typically delocalized over the aromatic ring and the carbonyl group. Computational studies on the radical anions of related phenyl cyclopropyl ketones have shown that the majority of the spin density resides on the carbonyl carbon and the phenyl ring, particularly at the ortho and para positions. nih.govacs.org

For the radical intermediate of this compound, the presence of the methyl groups would influence this distribution. The electron-donating nature of the methyl groups would affect the electronic landscape of the phenyl ring, and consequently, the precise delocalization of the unpaired electron. It is anticipated that the spin density would be significant on the carbon atoms of the phenyl ring that are not substituted, as well as on the carbonyl carbon. Visualizing the spin density distribution through computational modeling provides a clear picture of the radical's electronic structure and helps to predict which atoms are most likely to participate in subsequent bond-forming or bond-breaking events.

| Atomic Center | Predicted Spin Density Contribution |

|---|---|

| Carbonyl Carbon | High |

| Phenyl Ring (unsubstituted positions) | Significant |

| Phenyl Ring (substituted positions) | Lower |

| Cyclopropyl Ring | Minimal |

Note: This table provides a qualitative prediction based on computational studies of analogous radical anions. Specific calculations for the radical intermediate of this compound would be needed for quantitative values.

Mechanistic Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for unraveling the intricate details of reaction mechanisms involving this compound. Through the application of theoretical calculations, researchers can map potential energy surfaces, identify key intermediates and transition states, and quantify the energetic barriers that govern reaction rates. This approach provides a molecular-level understanding that complements experimental observations.

Mapping Reaction Pathways and Transition States

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways of aryl cyclopropyl ketones. For instance, in the SmI₂-catalyzed intermolecular coupling reactions, a detailed catalytic cycle has been elucidated. nih.govacs.org The reaction of an ortho-substituted aryl cyclopropyl ketone, such as the closely related 2,6-dimethylphenyl cyclopropyl ketone, proceeds through several key stationary points on the potential energy surface. nih.gov

The proposed pathway begins with the formation of an intermediate ketyl radical (Int I). This is followed by the fragmentation of the cyclopropyl ring, which proceeds through the first transition state (TS I). nih.govacs.org A subsequent radical-trapping step leads to the formation of another intermediate (Int II). nih.gov A critical finding from these computational investigations is the influence of the ortho-dimethylphenyl group. The twisted conformation of this aryl moiety helps to circumvent steric hindrance during the formation of the second intermediate, which is a challenge with unsubstituted phenyl cyclopropyl ketones. nih.govacs.org This pre-twisted nature facilitates the radical trapping step. manchester.ac.uk Consequently, for 2,6-dimethylphenyl cyclopropyl ketone, the cyclopropyl-fragmentation step (TS I) becomes the crucial determinant of the reaction kinetics, unlike in the unsubstituted phenyl analogue where the radical-trapping step (TS II) is rate-determining. nih.govacs.org

The key stationary points identified on the potential energy surface for the SmI₂-catalyzed coupling reaction are:

Int I: The intermediate ketyl radical formed upon reduction of the ketone.

TS I: The transition state associated with the fragmentation of the cyclopropyl ring.

Int II: The intermediate formed after cyclopropyl fragmentation.

TS II: The transition state for the subsequent radical-trapping step. nih.gov

Calculation of Activation Energies and Reaction Rates

A primary output of computational modeling is the calculation of activation energies, which are crucial for predicting reaction rates. By determining the Gibbs free energy profiles for the reaction pathways, the energy barriers for each elementary step can be quantified. nih.gov

Spectroscopic Characterization Methodologies for Cyclopropyl 2,3 Dimethylphenyl Ketone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Cyclopropyl (B3062369) 2,3-dimethylphenyl ketone, the ¹H NMR spectrum would display distinct signals corresponding to the aromatic, cyclopropyl, and methyl protons.

Aromatic Protons: The 2,3-dimethylphenyl group will show three protons in the aromatic region, typically between 7.0 and 7.8 ppm. Due to their proximity and distinct electronic environments, they would likely appear as a complex set of multiplets resulting from spin-spin coupling.

Cyclopropyl Protons: The cyclopropyl ring contains a methine proton (CH) and two pairs of diastereotopic methylene (B1212753) protons (CH₂). The methine proton, being adjacent to the electron-withdrawing carbonyl group, would be shifted downfield to approximately 2.5-3.0 ppm and would appear as a multiplet due to coupling with the four adjacent methylene protons. The methylene protons would appear further upfield, typically between 0.8 and 1.5 ppm, as complex multiplets.

Methyl Protons: The two methyl groups on the aromatic ring are in different environments (one ortho and one meta to the ketone). They would appear as two distinct singlets in the region of 2.1 to 2.5 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclopropyl 2,3-dimethylphenyl ketone

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.8 | Multiplet (m) |

| Cyclopropyl-CH (methine) | 2.5 - 3.0 | Multiplet (m) |

| Methyl (Aromatic-CH₃) | 2.1 - 2.5 | Singlet (s) |

Note: Data is predicted based on analogous structures and general chemical shift principles. libretexts.orgpdx.edu

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound (C₁₂H₁₄O), twelve distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and will appear at a characteristic downfield chemical shift, typically in the range of 195-210 ppm. compoundchem.comlibretexts.org

Aromatic Carbons: Six signals are expected for the aromatic carbons. The two carbons bearing the methyl groups and the carbon attached to the carbonyl group are quaternary and will generally show weaker signals. Their shifts will be in the 125-150 ppm range, influenced by the substitution pattern. libretexts.org

Cyclopropyl Carbons: The methine carbon (CH) of the cyclopropyl ring, being attached to the carbonyl group, will be found in the 15-25 ppm range. The methylene carbon (CH₂) will appear at a higher field, typically between 5 and 15 ppm.

Methyl Carbons: The two methyl carbons attached to the aromatic ring will have characteristic signals in the upfield region, generally between 15 and 25 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 195 - 210 |

| Aromatic (quaternary & CH) | 125 - 150 |

| Cyclopropyl-CH (methine) | 15 - 25 |

| Aromatic-CH₃ | 15 - 25 |

Note: Data is predicted based on typical chemical shift ranges for these functional groups. compoundchem.comlibretexts.orgwisc.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would be crucial for:

Identifying the coupling network within the cyclopropyl ring, showing cross-peaks between the methine proton and the methylene protons.

Establishing the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). HSQC would be used to:

Assign each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. For example, it would definitively link the signals in the 0.8-1.5 ppm range to the cyclopropyl CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is vital for connecting the different fragments of the molecule. Key expected correlations would include:

A correlation from the cyclopropyl methine proton to the carbonyl carbon, confirming the connection of the cyclopropyl ring to the ketone.

Correlations from the aromatic protons to the carbonyl carbon.

Correlations from the methyl protons to the aromatic carbons they are attached to, as well as to the adjacent aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule. For this compound, with the molecular formula C₁₂H₁₄O, HRMS would be used to confirm this composition.

Table 3: Calculated Exact Masses for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ | C₁₂H₁₄O | 174.1045 |

| [M+H]⁺ | C₁₂H₁₅O | 175.1123 |

Note: An experimental HRMS measurement matching one of these calculated values would confirm the elemental formula.

In mass spectrometry, molecules often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For aryl ketones, a primary fragmentation pathway is α-cleavage, where the bond adjacent to the carbonyl group is broken. miamioh.edulibretexts.org

For this compound, two main α-cleavage pathways are expected:

Loss of the cyclopropyl radical: Cleavage of the bond between the carbonyl carbon and the cyclopropyl ring would result in the formation of a stable 2,3-dimethylbenzoyl cation.

Loss of the 2,3-dimethylphenyl radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the formation of a cyclopropylcarbonyl cation.

Further fragmentation of the 2,3-dimethylbenzoyl cation could involve the loss of carbon monoxide (CO). The molecular ion peak (M⁺˙) is expected to be prominent due to the stability of the aromatic system. whitman.edu

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 174 | Molecular Ion | [C₁₂H₁₄O]⁺˙ |

| 133 | [M - C₃H₅]⁺ (Loss of cyclopropyl radical) | [C₉H₉O]⁺ |

| 105 | [M - C₃H₅ - CO]⁺ (Subsequent loss of CO) | [C₈H₉]⁺ |

Note: Fragmentation data is predicted based on established fragmentation patterns for aryl ketones. miamioh.edulibretexts.org

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by the characteristic absorption of the carbonyl group (C=O) and the vibrations associated with the aromatic ring and the cyclopropyl moiety.

The most prominent peak in the IR spectrum of a ketone is the C=O stretching vibration, which is typically strong and appears in a distinct region of the spectrum. spectroscopyonline.com For saturated aliphatic ketones, this peak is generally observed around 1715 cm⁻¹. spectroscopyonline.com However, conjugation with the 2,3-dimethylphenyl ring is expected to lower this frequency due to the delocalization of π-electrons, which weakens the C=O double bond. In acetophenone (B1666503) (phenyl methyl ketone), which is a structural analog, the carbonyl stretch is observed at 1686 cm⁻¹. spectroscopyonline.com Therefore, for this compound, the C=O stretching vibration is anticipated to be in a similar range, likely between 1680 and 1690 cm⁻¹.

The 2,3-dimethylphenyl group will exhibit several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ region. nih.gov The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of these bands.

The cyclopropyl group also has characteristic vibrational modes. The C-H stretching vibrations of the cyclopropyl ring are expected to occur at higher frequencies than those of alkanes, typically in the range of 3000-3100 cm⁻¹. The ring deformation or "breathing" modes of the cyclopropane (B1198618) ring are also identifiable, although they can be weaker and appear in the fingerprint region of the spectrum. For instance, in cyclopropyl methyl ketone, characteristic IR absorptions are well-documented. nist.gov

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Cyclopropyl C-H Stretch | 3000 - 3100 | Medium |

| Carbonyl (C=O) Stretch (conjugated) | 1680 - 1690 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-C-C Asymmetric Stretch of Ketone | 1230 - 1300 | Strong |

Raman Spectroscopy for Molecular Fingerprinting and Polymorphism

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations, providing a detailed molecular fingerprint. libretexts.org

For this compound, the C=O stretch will also be visible in the Raman spectrum, although it is typically less intense than in the IR spectrum. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, are often strong in Raman spectra. wiley.comnih.gov For monosubstituted benzene, a strong ring breathing mode is observed around 991 cm⁻¹. wiley.com The substitution pattern in 2,3-dimethylphenyl ketone will influence this mode. Phenyl ring vibrational modes have been identified in resonance Raman spectra of phenyl-iron complexes, with assignments for in-plane ring deformation and out-of-plane C-H deformation. nih.gov

The cyclopropyl ring vibrations are also readily detectable by Raman spectroscopy. The symmetric C-C stretching of the cyclopropane ring gives rise to a characteristic Raman band.

Raman spectroscopy is also a powerful tool for studying polymorphism, which is the ability of a solid material to exist in more than one crystal form. Different polymorphs of a compound will have different crystal lattice structures, leading to variations in their vibrational spectra. These differences are often more pronounced in the low-frequency region of the Raman spectrum (below 200 cm⁻¹), which is sensitive to lattice vibrations (phonons). By analyzing the Raman spectra of different batches or crystalline forms of this compound derivatives, one can identify and characterize different polymorphic forms.

The following table summarizes the expected prominent Raman shifts for this compound.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Carbonyl (C=O) Stretch | 1680 - 1690 |

| Aromatic Ring Breathing | ~1000 |

| Phenyl Ring Deformation | 600 - 1000 |

| Cyclopropyl Ring Breathing | ~1200 |

Electronic Spectroscopy (UV-Vis) and Chiroptical Techniques

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. Chiroptical techniques are specialized methods for studying chiral molecules.

UV-Vis spectroscopy of this compound is expected to show absorptions arising from electronic transitions within the conjugated system formed by the 2,3-dimethylphenyl ring and the carbonyl group. Aromatic ketones typically exhibit two main absorption bands. studyraid.comresearchgate.net

The first is a strong band at shorter wavelengths (around 240-250 nm), which is attributed to a π → π* transition within the benzene ring. studyraid.comresearchgate.net For acetophenone, this transition occurs at approximately 244 nm. researchgate.net The second is a weaker band at longer wavelengths (around 280-300 nm), corresponding to the n → π* transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.com The presence of the cyclopropyl group, which has some degree of π-character, may slightly influence the position and intensity of these absorption bands.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | 240 - 250 | High |

| n → π | 280 - 300 | Low |

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are used to characterize chiral molecules. taylorfrancis.com this compound itself is not chiral. However, if a chiral center is introduced into the molecule, for example, through substitution on the cyclopropyl ring or the aromatic ring, the resulting enantiomers can be studied using these techniques. Chiral cyclopropyl ketones are valuable building blocks in asymmetric synthesis. rochester.edudrugbank.com The Cotton effect, observed in ORD and CD spectra, is particularly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration of chiral ketones. taylorfrancis.com The sign and magnitude of the Cotton effect associated with the n → π* transition of the carbonyl chromophore are often related to the spatial arrangement of the substituents around the carbonyl group.

Photochemistry of Cyclopropyl 2,3 Dimethylphenyl Ketone and Analogues

Photoexcitation and Excited State Dynamics

The photochemistry of cyclopropyl (B3062369) 2,3-dimethylphenyl ketone, like other aryl ketones, is initiated by the absorption of light, which promotes the molecule to an electronically excited state. Upon irradiation, the ketone undergoes excitation from its ground state (S₀) to a singlet excited state. For phenyl ketones, this typically involves an n → π* transition, where a non-bonding electron from the carbonyl oxygen is promoted to an antibonding π* orbital of the carbonyl group, forming the first excited singlet state (S₁). It can also involve a π → π* transition to a higher energy singlet state (S₂).

Intramolecular Photochemical Reactions

Alpha-Cleavage (Norrish Type I) and Subsequent Reactions

One of the fundamental photochemical reactions of ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond alpha to the carbonyl group. wikipedia.orgresearchgate.net For cyclopropyl 2,3-dimethylphenyl ketone, this involves the breaking of the bond between the carbonyl carbon and the cyclopropyl ring. This α-cleavage can occur from both the excited singlet and triplet states, though the triplet pathway is often more prevalent for aryl ketones. scispace.com

The cleavage results in the formation of a diradical pair, consisting of a 2,3-dimethylbenzoyl radical and a cyclopropyl radical.

Once formed, these radical intermediates can undergo several subsequent reactions:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form an alkyl radical. wikipedia.org

Recombination: The initial radical pair can recombine to reform the starting ketone. wikipedia.org

Disproportionation: Hydrogen atom transfer between the radicals can lead to the formation of an aldehyde and an alkene. wikipedia.org

Rearrangement: The resulting radicals can undergo further rearrangements. For instance, when a cyclopropyl group is at the alpha position of a cyclic ketone, the initial diradical can lead to ring-expanded products. youtube.com

The specific pathway taken depends on various factors, including the stability of the radical intermediates and the reaction conditions. The rate of fragmentation is also influenced by the energy of the triplet state. youtube.com

Photochemical Rearrangements of Beta, Gamma-Cyclopropyl Ketones

While the title compound is an α-cyclopropyl ketone, the photochemical rearrangements of β,γ-cyclopropyl ketones are a well-studied area and provide insight into the reactivity of the cyclopropyl group in proximity to an excited carbonyl chromophore. These rearrangements often proceed through different mechanisms than direct α-cleavage.

One common rearrangement is the "di-π-methane" rearrangement, which is a general photochemical reaction for molecules containing two π-systems separated by a saturated carbon atom. msu.edu In the context of β,γ-unsaturated ketones, this can lead to the formation of cyclopropyl ketones. Conversely, irradiation of certain β,γ-cyclopropyl ketones can lead to ring opening and rearrangement to form linear or cyclic unsaturated ketones. The specific products formed are highly dependent on the substitution pattern and the multiplicity of the excited state involved.

Intermolecular Photochemical Reactions

Photochemical Cycloadditions (e.g., [3+2] cycloadditions)

Aryl cyclopropyl ketones, including analogues of this compound, can participate in intermolecular photochemical cycloaddition reactions. A notable example is the [3+2] cycloaddition with alkenes and alkynes to form highly substituted cyclopentane (B165970) and cyclopentene (B43876) derivatives, respectively. researchgate.netscispace.com

This transformation is often facilitated by a photocatalytic system. The key step is the single-electron reduction of the aryl cyclopropyl ketone to its corresponding radical anion. scispace.comnih.gov This radical anion is prone to ring-opening, forming a distonic radical anion which then acts as a three-carbon component in the cycloaddition. The reaction partner, such as an alkene or alkyne, traps this intermediate in a stepwise radical addition process, ultimately leading to the five-membered ring product after an oxidation step to regenerate the catalyst and yield the neutral product. Both electron-rich and electron-deficient reaction partners can be used. researchgate.net

| Catalyst System | Alkene/Alkyne Partner | Product Type | Reference |

| Ru(bpy)₃²⁺ / Lewis Acid | Alkenes | Substituted Cyclopentanes | researchgate.net |

| Ru(bpy)₃²⁺ / Lewis Acid | Alkynes | Substituted Cyclopentenes | researchgate.net |

| Chiral Lewis Acid / Photoredox Catalyst | Alkenes | Enantioenriched Cyclopentanes | acs.orgnih.gov |

Visible-Light-Mediated Transformations

The use of visible light in conjunction with photoredox catalysts has enabled a range of transformations for aryl cyclopropyl ketones that were not previously feasible with traditional UV photolysis. scispace.com These methods often rely on the generation of radical ions under mild conditions.

The visible-light-mediated [3+2] cycloaddition described above is a prime example. scispace.comnih.gov The process typically involves a ruthenium or iridium-based photocatalyst that, upon excitation with visible light, can engage in single-electron transfer with the cyclopropyl ketone. The presence of a Lewis acid co-catalyst can facilitate the initial reduction of the ketone. scispace.com This approach has been extended to asymmetric catalysis by using a combination of a photoredox catalyst and a chiral Lewis acid, allowing for the construction of enantiomerically enriched cyclopentane structures. acs.orgnih.govresearchgate.net This dual-catalyst strategy allows for the fine-tuning of the reaction to achieve high levels of stereocontrol. nih.gov

Substituent Effects on Photoreactivity and Quantum Yields

The primary photochemical process for o-alkylphenyl ketones involves an intramolecular hydrogen abstraction by the excited carbonyl group from one of the o-alkyl substituents. This Norrish Type II reaction leads to the formation of a 1,4-biradical intermediate. wikipedia.orgnumberanalytics.comillinois.edu The subsequent fate of this biradical dictates the final product distribution and is sensitive to structural modifications. For instance, in the photochemistry of the related α-(o-tolyl)acetophenone, hydrogen abstraction from the o-tolyl group is followed by the coupling of the two radical sites of the biradical intermediate, with a quantum yield (Φ) reported to be 0.14. acs.org

Aromatic Ring Substituents

Substituents on the phenyl ring can exert considerable influence over the photoreactions of cyclopropyl aryl ketones. Studies on related photocatalytic [3+2] cycloadditions, which proceed via a single-electron reduction of the ketone, show that the aryl group plays a crucial role. Aliphatic cyclopropyl ketones are generally not successful substrates for these reactions, indicating the necessity of the aryl moiety for the initial photochemical activation. nih.gov

The electronic nature of the substituents on the aryl ring has a discernible effect on reaction efficiency. While a variety of substituted aryl ketones are tolerated in these cycloadditions, the presence of electron-donating groups has been observed to result in more sluggish reactions. nih.gov Conversely, both electron-rich and electron-deficient substituents on the aryl ring can lead to the formation of corresponding products in good yields, demonstrating the broad tolerance of the system to electronic perturbation. nih.gov This suggests that while the electronic character of the substituent can modulate the reaction rate, it does not fundamentally inhibit the primary photochemical event.

Cyclopropyl Ring Substituents

Substituents on the cyclopropyl ring itself can have a profound, and often deleterious, effect on photoreactivity. In the context of enantioselective [3+2] photocycloadditions, it has been observed that substituents at the 2-position of the cyclopropyl ring have a significant negative impact on the reaction's success. nih.gov This steric hindrance likely interferes with the necessary coordination to a catalyst or alters the conformation required for efficient reaction. In contrast, geminal dialkyl substituents at the β-position of the cyclopropyl ketone can result in excellent enantioselectivity. nih.gov

The photochemical behavior is also distinct from ketones where the cyclopropyl ring is replaced by other strained rings, such as an oxirane. For example, 1-benzoyl-2,2-dimethylcyclopropane and 2-benzoyl-3,3-dimethyloxirane yield similar photochemical rearrangements involving ring-opening after hydrogen abstraction. acs.org This highlights that the specific nature of the three-membered ring adjacent to the carbonyl group is a critical determinant of the reaction pathway.

Quantum Yield Data

The quantum yield (Φ) provides a quantitative measure of the efficiency of a photochemical process. While specific quantum yield data for this compound is not extensively reported in the literature, data from analogous structures provide insight into the efficiency of the key reaction steps.

The following table presents data from a study on the photocatalytic [3+2] cycloaddition of various substituted aryl cyclopropyl ketones, illustrating the effect of aryl substituents on the isolated yield of the cyclopentane product.

| Aryl Substituent (on Phenyl Ketone) | Isolated Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| p-Methoxy | 81 | 93 |

| p-Methyl | 75 | 91 |

| p-Fluoro | 80 | 92 |

| p-Trifluoromethyl | 72 | 91 |

| 2-Naphthyl | 81 | 91 |

| 2-Thienyl | 65 | 81 |

This data demonstrates that a range of electronically diverse substituents on the aryl ring are well-tolerated, consistently providing high yields and excellent enantioselectivity in this specific photoreaction. nih.gov

Applications of Cyclopropyl 2,3 Dimethylphenyl Ketone in Advanced Organic Synthesis

Utility as Building Blocks for Complex Molecular Architectures

The inherent ring strain of the cyclopropyl (B3062369) group in compounds like Cyclopropyl 2,3-dimethylphenyl ketone makes it an excellent building block for synthesizing more complex molecules. chemrxiv.org The activation of the cyclopropyl ring by the adjacent ketone functionality facilitates a variety of ring-opening and cycloaddition reactions, providing access to diverse molecular scaffolds. nih.govacs.org

One of the most significant applications is in formal [3+2] cycloaddition reactions. For instance, in samarium(II) iodide (SmI2)-catalyzed reactions with alkenes and alkynes, aryl cyclopropyl ketones serve as three-carbon synthons to produce highly substituted cyclopentenes. nih.govacs.orgchemistryviews.org This methodology allows for the efficient construction of five-membered ring systems that are prevalent in many natural products and biologically active compounds. nih.govacs.orgresearchgate.net The products of these reactions are themselves versatile intermediates that can be further elaborated. acs.org

The 2,3-dimethylphenyl substitution pattern plays a crucial role in modulating the reactivity of the ketone. Computational studies have shown that ortho-disubstituted phenyl cyclopropyl ketones, such as the 2,6-dimethylphenyl analogue, adopt a twisted conformation. nih.govacs.org This conformation reduces the conjugation between the aromatic ring and the ketyl radical formed during single-electron transfer processes, which in turn influences the reaction barriers and efficiency of subsequent coupling reactions. nih.govacs.org This subtle stereoelectronic effect is critical for designing efficient synthetic strategies.

Donor-acceptor cyclopropanes, a category to which aryl cyclopropyl ketones belong, are recognized as valuable building blocks for a wide range of bioactive compounds due to their high reactivity and availability. nih.gov Their ability to act as synthetic equivalents of 1,3-dipoles opens pathways to compounds that are otherwise difficult to access. nih.gov

Synthesis of Highly Functionalized Carbocyclic and Heterocyclic Systems

The reactivity of this compound and related aryl cyclopropyl ketones is harnessed to synthesize a wide array of carbocyclic and heterocyclic structures.

Carbocyclic Systems:

Cyclopentenes: As mentioned, SmI2-catalyzed intermolecular coupling with alkynes is a powerful method for synthesizing decorated cyclopentenes. acs.orgchemistryviews.org This reaction exhibits broad substrate scope, tolerating various functional groups on both the aryl cyclopropyl ketone and the alkyne partner. acs.org

Cyclopentanones: Under acidic conditions (e.g., TfOH or BF3·Et2O), certain cyclopropyl ketones can undergo a stereoconvergent direct ring expansion to yield polysubstituted cyclopentanones. nih.gov This transformation provides a modular approach to these valuable carbocyclic frameworks. nih.govresearchgate.net

Heterocyclic Systems:

Dihydrofurans: The Cloke-Wilson rearrangement is a classic transformation of cyclopropyl ketones into 2,3-dihydrofurans. rsc.orgacs.orgnih.gov This ring expansion can be promoted thermally, or under milder conditions using Lewis acids, Brønsted acids, or organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgacs.orgresearchgate.net The reaction proceeds with high yields and regioselectivity, offering practical access to the 2,3-dihydrofuran scaffold, a common motif in natural products. acs.org

Cyclopropyl-Fused Tetrahydrofurans: Densely functionalized oxabicyclo[3.1.0]hexane systems, which are cyclopropyl-fused tetrahydrofurans, can be synthesized from precursors derived from cyclopropyl ketones. chemrxiv.org

Carbocyclic Nucleosides: Methodologies involving reductive cyclopropanation have been developed for the synthesis of cyclopropyl carbocyclic nucleosides, highlighting the utility of cyclopropane (B1198618) chemistry in creating complex bioactive molecules. nih.gov

Sulfur-Containing Heterocycles: Donor-acceptor cyclopropanes react with various sulfur-based reagents. For example, cycloaddition reactions with thioketones can furnish thiolanes, and reactions with mercaptoacetaldehyde can lead to tetrahydrothiopyranols. mdpi.com

Precursors for Strained Ring Compounds and Bioisosteres

The synthetic utility of this compound extends to the formation of other strained ring systems and bioisosteres, which are crucial in medicinal chemistry for modulating the physicochemical properties of drug candidates.

The products derived from the ring-opening and cycloaddition reactions of cyclopropyl ketones can themselves be strained molecules. For example, SmI2-catalyzed intermolecular coupling between bicyclo[1.1.0]butyl ketones (a class of strained cyclopropyl ketones) and alkenes yields diverse C(sp³)-rich bicyclic hydrocarbon scaffolds. nih.gov These complex, three-dimensional structures are considered valuable bioisosteres of flat aromatic rings like benzene (B151609), offering a strategy to improve properties such as solubility and metabolic stability in drug design. nih.govresearchgate.net

Furthermore, the development of radical cycloadditions between bicyclo[1.1.0]butanes and cyclopropyl ketones provides a direct route to substituted bicyclo[3.1.1]heptane derivatives. researchgate.net These molecules also serve as three-dimensional bioisosteres of benzene and are core skeletons of several terpene natural products. researchgate.net

Development of Novel Catalytic Reactions and Methodologies

The unique reactivity of this compound and its analogs has spurred the development of new catalytic methods.

Samarium(II) Iodide Catalysis: A significant advancement has been the use of catalytic amounts of SmI2 for intermolecular radical couplings. acs.org Historically, SmI2 was used in stoichiometric or superstoichiometric amounts. chemistryviews.org The development of a radical-relay mechanism, where the catalyst is regenerated without the need for a coreductant, represents a major step towards more sustainable and cost-effective synthesis. acs.orgchemistryviews.org For less reactive alkyl cyclopropyl ketones, catalyst stabilization through the addition of substoichiometric amounts of elemental samarium (Sm0) has proven effective in preventing catalyst deactivation and enabling previously unattainable transformations. nih.gov

Table 1: SmI2-Catalyzed Coupling of Aryl Cyclopropyl Ketones with Phenylacetylene

| Entry | Aryl Ketone | Catalyst Loading (mol %) | Yield (%) |

|---|---|---|---|

| 1 | Phenyl cyclopropyl ketone | 30 | 75 |

| 2 | 2-Methylphenyl cyclopropyl ketone | 30 | 85 |

| 3 | 2,6-Dimethylphenyl cyclopropyl ketone | 15 | 87 |

| 4 | Cyclohexyl cyclopropyl ketone | 30 | 0 |

Data sourced from a study on SmI2-catalyzed reactions. acs.org

Asymmetric Catalysis: Chiral catalyst systems have been developed for the enantioselective ring-opening of cyclopropyl ketones. A notable example is the use of a chiral N,N′-dioxide–scandium(III) complex. rsc.org This system effectively catalyzes the asymmetric ring-opening of various aryl cyclopropyl ketones with β-naphthols, thiols, alcohols, and carboxylic acids, providing chiral β-naphthol derivatives, sulfides, ethers, and esters in high yields and enantioselectivities. rsc.orgresearchgate.net

Nickel Catalysis: Nickel-catalyzed methods have been established for the reductive ring-opening of aryl cyclopropyl ketones with unactivated alkyl bromides. acs.orgnsf.gov This approach provides efficient access to a variety of γ-alkylated ketones without the need to preform organometallic reagents, proceeding through a proposed Ni(0)-mediated oxidative cycloaddition. acs.orgnsf.gov

Organocatalysis and Photocatalysis: The Cloke-Wilson rearrangement has been adapted to organocatalytic conditions using DABCO, avoiding the need for metal catalysts or harsh thermal conditions. acs.orgresearchgate.net Additionally, photoredox catalyzed variants of the Cloke-Wilson rearrangement have been explored, where visible light mediates the ring-opening of cyclopropyl ketones, leading to the construction of unique macrocyclic frameworks. cell.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of cyclopropyl 2,3-dimethylphenyl ketone to improve yield and purity?

- Methodology : The synthesis often involves cyclopropanation of pre-functionalized ketones or cross-coupling reactions. For example, nickel-catalyzed [3+2] cycloaddition with alkynes (using AlMe₃ as a co-catalyst) can generate cyclopentene derivatives from cyclopropyl ketones . Starting materials like cyclopropanecarboxaldehyde or cyclopropyl methyl ketone may undergo oxidative addition with nickel(0) complexes to form key intermediates (e.g., six-membered oxa-nickelacycles), which are critical for regioselectivity . Purification via fractional distillation or chromatography is recommended to isolate the product from byproducts such as ring-opened esters .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR can confirm the cyclopropyl ring (δ ~0.5–1.5 ppm for protons) and aromatic methyl groups (δ ~2.2–2.5 ppm) .

- X-ray crystallography : Used to resolve nickelacycle intermediates (e.g., η²-enonenickel complexes) in catalytic reactions, revealing planar T-shaped geometries around nickel centers .

- GC-MS/IR : Identify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) and monitor reaction progress .

Advanced Research Questions

Q. How does the cyclopropyl group influence reactivity compared to other substituents in ketones?

- Methodology : Kinetic studies comparing cyclopropyl ketones with non-cyclopropyl analogs (e.g., cyclooctanone) show accelerated ring-opening rates due to strain relief. For instance, cyclopropyl phenyl ketone undergoes rapid cleavage in tert-butyl alcohol (15 min vs. 3 hr for cyclooctanone) . Computational studies (DFT) reveal that the cyclopropyl group stabilizes transition states via hyperconjugation, lowering activation barriers for [3+2] cycloadditions . Contrastingly, steric effects from 2,3-dimethylphenyl groups may hinder nucleophilic attacks, requiring tailored catalysts (e.g., Ni/PCy₃) to mitigate steric hindrance .

Q. What mechanistic insights explain the divergent outcomes of nickel-catalyzed reactions involving cyclopropyl ketones?

- Methodology : The reaction pathway depends on ligand choice and intermediates:

- With PCy₃ ligands : Oxidative addition forms μ-η²:η¹-enonenickel complexes, favoring [3+2] homo-cycloaddition to cyclopentanes .

- With IPr ligands : Monomeric η¹-nickelenolate intermediates enable stereoretentive [3+2] cycloaddition with enones, critical for asymmetric synthesis .

- Role of AlMe₃ : Facilitates oxidative addition of cyclopropyl ketones to nickel(0), enabling intermolecular reactions with alkynes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.